3-(2-oxopiperidin-4-yl)propanoic acid
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Overview
Description
3-(2-oxopiperidin-4-yl)propanoic acid is a chemical compound with a piperidine ring structure. This compound is of interest due to its potential applications in various scientific and industrial fields. It is characterized by the presence of a ketone group on the piperidine ring and a propanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopiperidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be attached through a substitution reaction, where a halogenated propanoic acid derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propanoic acid side chain can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated propanoic acid derivatives, nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
3-(2-oxopiperidin-4-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-oxopiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group and the piperidine ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone group at the 4-position.
3-(2-oxopiperidin-1-yl)propanoic acid: A similar compound with the ketone group at a different position.
Uniqueness
3-(2-oxopiperidin-4-yl)propanoic acid is unique due to the specific positioning of the ketone group and the propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1557735-97-3 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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